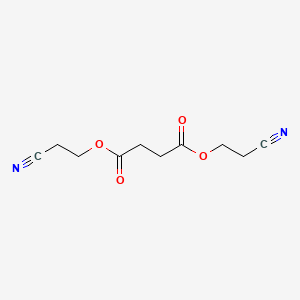
Bis(2-cyanoethyl) butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyanoethyl) butanedioate typically involves the esterification of butanedioic acid with 2-cyanoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
HOOC-(CH2)2-COOH+2HOCH2CH2CN→NCCH2CH2OOC-(CH2)2-COOCH2CH2CN+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反応の分析
Types of Reactions
Bis(2-cyanoethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and 2-cyanoethanol.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-cyanoethanol.
Reduction: Bis(2-aminoethyl) butanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bis(2-cyanoethyl) butanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Biology: It may be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.
作用機序
The mechanism of action of bis(2-cyanoethyl) butanedioate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile groups are converted to amines through the transfer of hydride ions.
類似化合物との比較
Similar Compounds
Bis(2-cyanoethyl) succinate: Similar structure but with different ester groups.
Bis(2-cyanoethyl) fumarate: Contains a double bond in the butanedioate backbone.
Bis(2-cyanoethyl) maleate: Similar to fumarate but with a cis configuration.
Uniqueness
Bis(2-cyanoethyl) butanedioate is unique due to its combination of ester and nitrile functionalities, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
71228-07-4 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
bis(2-cyanoethyl) butanedioate |
InChI |
InChI=1S/C10H12N2O4/c11-5-1-7-15-9(13)3-4-10(14)16-8-2-6-12/h1-4,7-8H2 |
InChIキー |
JRLXTODTQYWZMX-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)CCC(=O)OCCC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
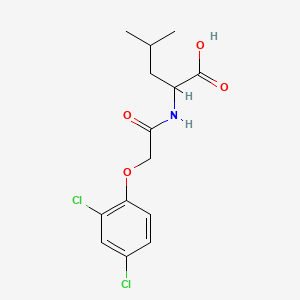
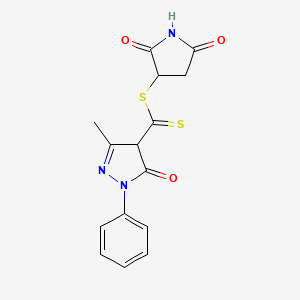
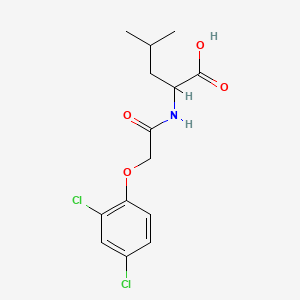

![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
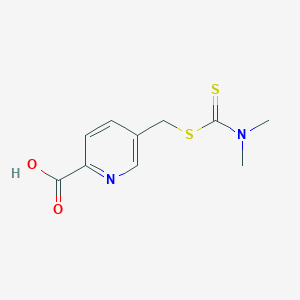
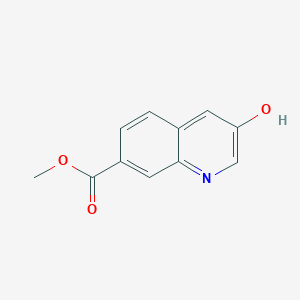
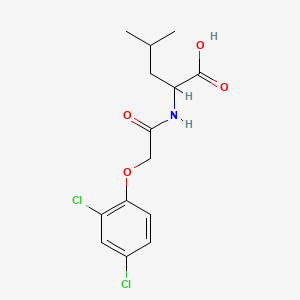
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
